molecular formula C23H37NO4 B1143422 (1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol CAS No. 1361-02-0

(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol

Cat. No. B1143422
CAS RN: 1361-02-0
M. Wt: 391.548
InChI Key:
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Description

(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol is a natural product found in Aconitum vilmorinianum and Aconitum variegatum with data available.

Scientific Research Applications

  • Asymmetric Unit Analysis :

    • In the study of similar complex compounds, like 5,22-Stigmastadien-3β-yl p-toluenesulfonate, researchers analyzed the asymmetric unit and observed significant differences in the orientations of peripheral groups, which can be crucial for understanding molecular interactions and properties (Ketuly, Hadi, Khaledi, & Tiekink, 2010).
  • Molecular Rearrangements :

    • The study of sesquiterpene skeletons, such as longipinane-1,9-diol derivatives, involved multiple molecular rearrangements. These rearrangements can lead to the formation of new compounds with unique structures, which is relevant for understanding the potential transformations of complex molecules like the one (Armenta-Salinas et al., 2019).
  • Structural Analysis and Hydrogen Bonding :

    • Research on talatisamine, a C19-diterpenoid alkaloid, involved analyzing its structure and intramolecular hydrogen bonding. This analysis is crucial for understanding the chemical behavior and potential interactions of complex molecules, including the compound of interest (Lei, Luo, Bian, & Wang, 2011).
  • Biological Activity of Derivatives :

    • Studies on new bioactive azaartemisinin derivatives demonstrate how structural modifications can lead to varying biological activities, such as antimalarial and cytotoxic effects. This illustrates the potential for discovering new applications through structural modifications of complex molecules (Al-Oqail et al., 2003).
  • Conformational Analysis :

    • Research on trihydroxyoctadecenoic acids derived from linoleic acid 9- and 13-hydroperoxides offers insights into conformational analysis and the impact on chemical properties. This type of study is relevant for understanding how the spatial arrangement of atoms in a molecule like "(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol" influences its behavior and potential applications (Hamberg, 1991).

properties

IUPAC Name

(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO4/c1-5-24-11-21(2)7-6-17(28-4)23-13-8-12-15(27-3)10-22(26,18(13)19(12)25)14(20(23)24)9-16(21)23/h12-20,25-26H,5-11H2,1-4H3/t12-,13-,14+,15+,16-,17+,18-,19+,20-,21+,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWMZXLZSGJSRI-VHNKBEDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol

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